molecular formula C12H13FN4OS B8575004 N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-(3-fluorophenyl)urea CAS No. 875798-65-5

N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-(3-fluorophenyl)urea

Cat. No. B8575004
Key on ui cas rn: 875798-65-5
M. Wt: 280.32 g/mol
InChI Key: JKFNVOSLRUWKAW-UHFFFAOYSA-N
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Patent
US07601725B2

Procedure details

To a suspension of compound 60.1 (2.6 g) in ethanol (64 mL) was added hydrazine (2.0 mL) and the reaction stirred at 65° C. for 4 hours. The solid that formed was filtered off and the filtrate was concentrated to give 1-[5-(2-amino-ethyl)-thiazol-2-yl]-3-(3-fluoro-phenyl)-urea (compound 60.2; 1.6 g) as a yellow solid.
Name
compound 60.1
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][C:14]1[S:18][C:17]([NH:19][C:20]([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[CH:24]=2)=[O:21])=[N:16][CH:15]=1.NN>C(O)C>[NH2:3][CH2:12][CH2:13][C:14]1[S:18][C:17]([NH:19][C:20]([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[CH:24]=2)=[O:21])=[N:16][CH:15]=1

Inputs

Step One
Name
compound 60.1
Quantity
2.6 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCC1=CN=C(S1)NC(=O)NC1=CC(=CC=C1)F
Name
Quantity
64 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 65° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCC1=CN=C(S1)NC(=O)NC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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